N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide
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Overview
Description
N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazolo-pyridine moiety and a pyrazinecarboxamide group. It has shown potential in various scientific applications, particularly in the development of kinase inhibitors for cancer treatment .
Preparation Methods
The synthesis of N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolo-pyridine moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo-pyridine ring.
Attachment of the butyl chain: The butyl chain is introduced through a nucleophilic substitution reaction.
Formation of the pyrazinecarboxamide group: This involves the reaction of the intermediate with pyrazinecarboxylic acid or its derivatives under suitable conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazinecarboxamide moiety.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has shown potential as a kinase inhibitor, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide is unique due to its specific structure and potent kinase inhibition properties. Similar compounds include:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolo-pyrazine core and have shown similar biological activities.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds also exhibit kinase inhibition but differ in their structural framework.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its high potency and selectivity as a kinase inhibitor.
Properties
Molecular Formula |
C17H19N7O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-oxo-4-[[(1S)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino]butyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H19N7O2/c1-12(16-23-22-14-5-2-3-10-24(14)16)21-15(25)6-4-7-20-17(26)13-11-18-8-9-19-13/h2-3,5,8-12H,4,6-7H2,1H3,(H,20,26)(H,21,25)/t12-/m0/s1 |
InChI Key |
XLPPKGGUHHNHOC-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CCCNC(=O)C3=NC=CN=C3 |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NC(=O)CCCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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